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molecular formula C12H17NO2 B8793131 Ethyl 3-amino-2-benzylpropanoate CAS No. 91564-21-5

Ethyl 3-amino-2-benzylpropanoate

Cat. No. B8793131
M. Wt: 207.27 g/mol
InChI Key: IIBVGXXBKONSOJ-UHFFFAOYSA-N
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Patent
US05712417

Procedure details

The resulting ethyl benzylcyanoacetate was dissolved in 200 ml of EtOH and hydrogenated over Raney nickel. After removal of the catalyst by filtration with suction and concentration, 8.2 . . . of oil were obtained, and chromatography over silica gel (EA to EA/MeOH 5/1) gave 5.5 g of ethyl 3-amino-2-benzylpropionate. This compound was reacted with Boc2O to give ethyl 2-benzyl-3-(tert.-butoxycarbonylamino)-propionate, which was hydrolyzed, and the product was coupled with H-Val-OMe by the PPA method. The resulting diastereomers were resolved by chromatography (toluene/diisopropyl ether 1/1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]([C:14]#[N:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CCO.[Ni]>[NH2:15][CH2:14][CH:8]([CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)OCC)C#N
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
with suction and concentration, 8.2
CUSTOM
Type
CUSTOM
Details
of oil were obtained

Outcomes

Product
Name
Type
product
Smiles
NCC(C(=O)OCC)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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